4-Chloro-2-(pyridin-3-yl)thiazole
Description
Properties
Molecular Formula |
C8H5ClN2S |
|---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
4-chloro-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5ClN2S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H |
InChI Key |
VHEAEGYKRAYYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-2-(pyridin-3-yl)thiazole and its derivatives have been extensively studied for their antiproliferative and anticancer properties. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Case Studies in Anticancer Activity
- A study highlighted the synthesis of thiazole derivatives, including this compound, which exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB231 and HT-29. The derivatives showed promising antiproliferative activity, with some compounds inducing cell cycle arrest at the G0/G1 phase .
- Another investigation focused on the molecular docking studies of thiazole derivatives, demonstrating their binding affinity to key proteins involved in cancer progression. These studies suggest that this compound could be optimized for enhanced anticancer efficacy through structural modifications .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB231 | 10.5 | Induces G0/G1 arrest |
| Derivative A | HT-29 | 8.7 | Inhibits DNA synthesis |
Agricultural Applications
The compound has also been explored as a potential safener in herbicide applications. Research indicates that thiazole phenoxypyridine derivatives can protect crops from herbicide toxicity.
Case Study: Herbicide Safening
A study demonstrated that thiazole derivatives could enhance maize tolerance against fomesafen, a commonly used herbicide. The compound 4i (related to this compound) showed recovery rates exceeding 72% in growth indices when maize was treated under fomesafen stress . This suggests that thiazole compounds can mitigate herbicide phytotoxicity while maintaining crop health.
Material Science Applications
Beyond biological applications, thiazoles are also utilized in material science for their unique properties.
Case Study: Polymer Chemistry
Thiazole derivatives are being investigated for their role in developing antimicrobial coatings and polymers. The incorporation of thiazole into polymer matrices has shown potential for enhancing antibacterial properties, making them suitable for medical devices and packaging materials .
Comparison with Similar Compounds
Halogen Substitution: Chloro vs. Bromo Derivatives
Isostructural halogen substitution significantly impacts physicochemical and biological properties. For example:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro derivative) exhibits antimicrobial activity, while its bromo counterpart may display altered binding kinetics due to differences in halogen size and polarizability .
| Property | Chloro Derivative | Bromo Derivative |
|---|---|---|
| Halogen Atomic Radius | 0.79 Å | 0.94 Å |
| LogP (Lipophilicity) | 3.8 (estimated) | 4.2 (estimated) |
| Antimicrobial IC₅₀ | 12 µM | Not reported |
Key Insight : Chlorine’s smaller size may improve target selectivity, whereas bromine’s larger size could enhance hydrophobic interactions.
Substituent Variation: Pyridinyl vs. Phenyl Groups
Replacing the pyridinyl group with phenyl alters electronic and steric profiles:
- 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole (pyridinyl-thiazole hybrid, C₂₀H₁₅ClN₄S₂ , MW 410.9 g/mol) demonstrates enhanced solubility due to the pyridazine-thioether linkage .
| Compound | Solubility (mg/mL) | Bioactivity |
|---|---|---|
| 4-Chloro-2-(pyridin-3-yl)thiazole | 0.5 (DMSO) | Pesticidal |
| Phenyl analog | 0.2 (DMSO) | Not reported |
| Pyridazine-thiazole hybrid | 1.8 (DMSO) | Antifungal (in vitro) |
Functional Group Impact: Carbamates and Styryl Dyes
- tert-Butyl (4-chloro-2-(pyridin-3-yl)thiazol-5-yl)(prop-2-yn-1-yl)carbamate (Compound C3, C₁₇H₁₉ClN₃O₂S , MW 380.87 g/mol) introduces a carbamate group, enhancing stability for pesticidal formulations .
- 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde-based styryl dyes exhibit solvatochromism and solid-state fluorescence, suggesting utility in optoelectronics .
| Functional Group | Application | Key Property |
|---|---|---|
| Carbamate | Pesticides | Improved shelf-life |
| Styryl dye | Optical materials | λₑₘ = 550–650 nm |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-chloroketone, followed by cyclization and elimination of hydrogen chloride (HCl). In a representative procedure, 1 (1.0 equiv) and 2 (1.2 equiv) are refluxed in ethanol for 12 hours, yielding the thiazole core with a chloro substituent at position 4. The use of ethanol as a solvent enhances solubility of the polar intermediates, while excess α-chloroketone drives the reaction to completion.
Table 1: Optimization of Hantzsch Synthesis Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | DMF | THF |
| Temperature (°C) | 80 | 100 | 60 |
| Yield (%) | 71 | 58 | 42 |
| Reaction Time (h) | 12 | 8 | 18 |
Data from and demonstrate that ethanol at 80°C achieves the highest yield (71%) due to optimal nucleophilicity and thermal stability. Prolonged reaction times in tetrahydrofuran (THF) result in side reactions, reducing efficiency.
Cyclization of Thiourea Derivatives with α-Chloro Carbonyl Compounds
An alternative route involves thiourea derivatives and α-chloro carbonyl precursors, enabling modular functionalization of the thiazole ring. This method is particularly advantageous for introducing electron-withdrawing groups like chlorine at specific positions.
Synthesis of 3-(α-Chlorouracil) Indole Intermediates
In a protocol adapted from, 3-(α-chlorouracil) indole (3a–l ) is synthesized by acylation of indoles with chloroacetic acid chloride. Subsequent treatment with thiourea derivatives (4a–b ) in methanol under basic conditions yields this compound (5a–o ) via cyclocondensation.
Scheme 1: Cyclization Pathway
-
Acylation : Indole + chloroacetic acid chloride → 3-(α-chlorouracil) indole (3a–l ).
-
Cyclocondensation : 3a–l + thiourea → this compound (5a–o ).
Yields range from 49% to 77%, depending on the substituents on the indole and thiourea. Electron-donating groups on the thiourea enhance nucleophilicity, accelerating cyclization.
Post-Synthetic Chlorination of Pre-Formed Thiazole Frameworks
Direct chlorination of 2-(pyridin-3-yl)thiazole offers a route to introduce the chloro group at position 4. This method employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Chlorination with Thionyl Chloride
A patent by describes the reaction of 2-(pyridin-3-yl)thiazole (6 ) with SOCl₂ in dichloromethane (CH₂Cl₂) at 30°C for 30 minutes. The chloro group is introduced regioselectively at position 4, attributed to the electron-deficient nature of the thiazole ring.
Table 2: Chlorination Efficiency with Varied Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 30 | 85 |
| POCl₃ | Toluene | 80 | 72 |
| Cl₂ gas | CCl₄ | 25 | 65 |
SOCl₂ in CH₂Cl₂ achieves 85% yield, superior to POCl₃ or chlorine gas, due to milder conditions and reduced byproduct formation.
Comparative Analysis of Methodologies
Yield and Scalability
Q & A
Q. What are the best practices for synthesizing 4-Chloro-2-(pyridin-3-yl)thiazole with high purity?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 4-chlorothiazole derivatives and pyridine-based intermediates. Key steps include:
Precursor Preparation : React 4-chloro-thiazole intermediates with pyridin-3-yl boronic acids under Suzuki-Miyaura coupling conditions to form the core structure .
Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the compound. Confirm purity via HPLC (≥95% purity threshold) .
Characterization : Validate structure using -NMR (e.g., pyridinyl protons at δ 8.5–9.0 ppm), -NMR, and mass spectrometry .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : Adhere to ISO/IEC 17043 standards for chemical handling:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use EN 374-certified gloves to prevent skin contact .
Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts.
Waste Disposal : Segregate halogenated waste in labeled containers for incineration, following local hazardous waste regulations .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
Spectroscopy :
Q. Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- GC-MS : Monitor thermal stability and fragmentation patterns .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound derivatives?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and experimental validation:
Reaction Modeling : Use software like Gaussian or ORCA to simulate transition states and identify low-energy pathways for derivatization (e.g., adding substituents to the thiazole ring) .
Parameter Optimization : Apply machine learning (e.g., Bayesian optimization) to predict ideal solvent systems, catalysts, and temperatures. Validate with small-scale reactions .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% in analogous thiazole syntheses .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs?
- Methodological Answer : Address variability through systematic validation:
Dose-Response Curves : Perform IC assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
Control Experiments : Rule out assay interference (e.g., solvent toxicity) using vehicle controls.
Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-phenylthiazole derivatives) to identify scaffold-specific trends .
Q. How can factorial design improve reaction conditions for synthesizing novel this compound analogs?
- Methodological Answer : Implement a 2 factorial design to evaluate key variables:
Factors : Temperature (60°C vs. 100°C), catalyst loading (5% vs. 10%), solvent polarity (DMF vs. THF).
Response Metrics : Yield (%) and purity (HPLC area %).
Statistical Analysis : Use ANOVA to identify significant factors. For example, a study on thiadiazole derivatives showed solvent polarity accounted for 70% of yield variance .
Q. What methodologies enable efficient scale-up of this compound production without compromising yield?
- Methodological Answer : Apply chemical engineering principles:
Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
Kinetic Studies : Determine rate-limiting steps via in situ FT-IR monitoring. Adjust residence times accordingly.
Case Study : A pilot-scale synthesis of 3-(4-chlorophenyl)thiazole achieved 85% yield using membrane separation for byproduct removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
